![molecular formula C22H15N3O B12898382 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-19-0](/img/structure/B12898382.png)
1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both imidazole and quinazoline moieties, makes it an interesting target for synthetic and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds through a cyclization process, forming the imidazoquinazoline core. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as molybdate sulfuric acid have been reported to be effective in promoting the cyclization reaction under solvent-free conditions, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced imidazoquinazoline derivatives.
Substitution: Formation of halogenated or alkylated imidazoquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one can be compared with other similar compounds, such as:
Tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones: These compounds have a similar imidazoquinazoline core but differ in the substitution pattern and degree of saturation.
2,3-Dihydroimidazo[1,2-c]quinazoline derivatives: These compounds are known for their dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase, making them potential anticancer agents.
4,6,7-Trisubstituted quinazoline derivatives: These compounds contain additional substituents on the quinazoline ring and have been studied for their antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of imidazole and quinazoline moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
62481-19-0 |
|---|---|
Molekularformel |
C22H15N3O |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1,2-diphenylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C22H15N3O/c26-21-18-13-7-8-14-19(18)23-22-24(21)15-20(16-9-3-1-4-10-16)25(22)17-11-5-2-6-12-17/h1-15H |
InChI-Schlüssel |
ZPSZAJKQOLEBFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
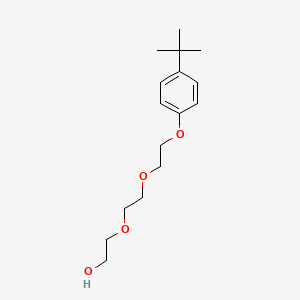
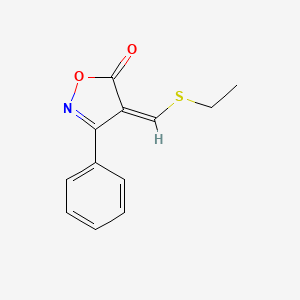
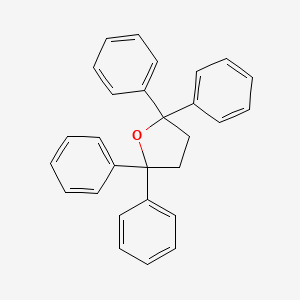
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
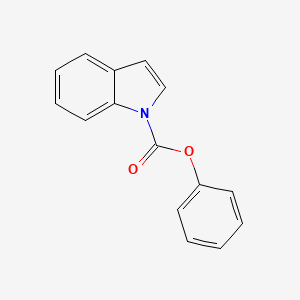
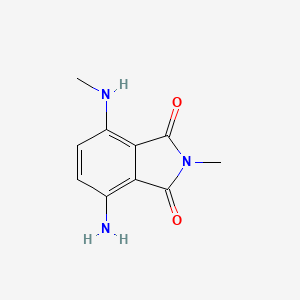
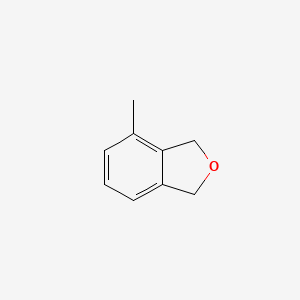
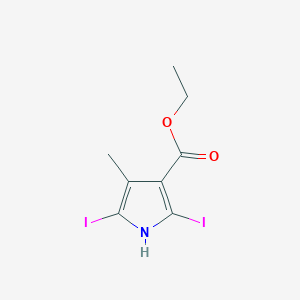
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
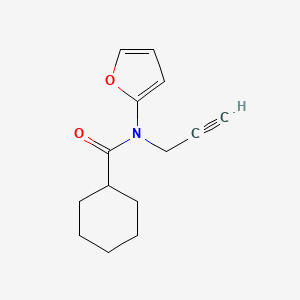
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)
